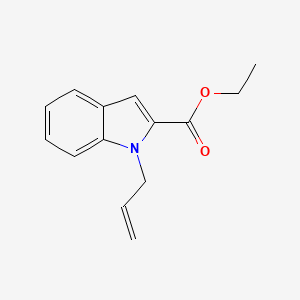

Ethyl 1-allyl-1H-indole-2-carboxylate

Description

Ethyl 1-allyl-1H-indole-2-carboxylate is a functionalized indole derivative characterized by an allyl group at the 1-position and an ethyl ester at the 2-position of the indole ring. It is synthesized via alkylation of ethyl indole-2-carboxylate with allyl bromide under basic conditions. Two distinct methods are reported:

- Method 1: Reaction with allyl bromide in aqueous KOH/acetone at 20°C for 2 hours yields the product in >90% yield as a colorless oil .

- Method 2: Alkaline hydrolysis of the ester intermediate in EtOH/H₂O, followed by acidification, achieves a 95% yield of the corresponding acid, which can be derivatized back to the ester .

The compound’s structure is confirmed by ¹H-NMR (e.g., δ 4.81 ppm for allyl protons) and ¹³C-NMR (e.g., δ 161.6 ppm for the carbonyl group). It exhibits a retention factor (Rf) of 0.65 in ethyl acetate/n-hexane (1:9) and is noted for its liquid state at room temperature, contrasting with crystalline analogues like the benzyl-substituted derivative .

Properties

Molecular Formula |

C14H15NO2 |

|---|---|

Molecular Weight |

229.27 g/mol |

IUPAC Name |

ethyl 1-prop-2-enylindole-2-carboxylate |

InChI |

InChI=1S/C14H15NO2/c1-3-9-15-12-8-6-5-7-11(12)10-13(15)14(16)17-4-2/h3,5-8,10H,1,4,9H2,2H3 |

InChI Key |

BMPIYZCYCJBCDT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2N1CC=C |

Origin of Product |

United States |

Preparation Methods

Esterification via Acyl Chloride Intermediate

A classical and widely documented method for preparing ethyl indole-2-carboxylates involves the conversion of 1H-indole-2-carboxylic acid to its corresponding acyl chloride intermediate, followed by reaction with ethanol. This approach was adapted and modified for the synthesis of ethyl 1H-indole-2-carboxylate and can be extended to N-allyl derivatives by subsequent N-alkylation.

-

- 1H-indole-2-carboxylic acid is reacted with thionyl chloride (SOCl₂) at low temperature (0°C) to form the indole-2-carbonyl chloride intermediate.

- The intermediate is then dissolved in absolute ethanol at room temperature and stirred overnight to yield ethyl 1H-indole-2-carboxylate.

- For the N-allyl derivative, the nitrogen atom is alkylated with allyl bromide or allyl chloride under basic conditions (e.g., potassium carbonate in DMF) either before or after esterification.

Yields and Purification :

The reaction yields ethyl 1H-indole-2-carboxylate in high yield (~93%) after recrystallization from methanol. The N-allyl substitution typically proceeds with good efficiency under mild conditions, and the product can be purified by standard chromatographic techniques or recrystallization.

N-Allylation of Ethyl 1H-indole-2-carboxylate

Direct N-allylation of ethyl 1H-indole-2-carboxylate is a common strategy to obtain this compound.

-

- The ethyl 1H-indole-2-carboxylate is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

- A base such as potassium carbonate or sodium hydride is added to deprotonate the indole nitrogen.

- Allyl bromide or allyl chloride is added dropwise, and the mixture is stirred at room temperature or slightly elevated temperature (25–60°C) for several hours.

- The reaction progress is monitored by thin-layer chromatography (TLC).

Work-up and Purification :

After completion, the reaction mixture is diluted with ethyl acetate and washed with water to remove inorganic salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using ethyl acetate/hexane mixtures as eluents.

Alternative Synthetic Routes via Hemetsberger–Knittel Indole Synthesis

Though more complex, the Hemetsberger–Knittel synthesis provides an alternative route to substituted indole-2-carboxylates, including N-allyl derivatives.

Outline :

- Knoevenagel condensation between methyl 2-azidoacetate and substituted benzaldehydes forms methyl-2-azidocinnamates.

- Thermolysis of azides induces cyclization to give indole-2-carboxylates.

- Subsequent N-allylation can be performed as described above.

Advantages :

This route allows introduction of various substituents on the indole ring and can be optimized for regioselectivity and yield.

Summary Table of Preparation Methods

Analytical and Structural Characterization

The prepared this compound is characterized by:

Nuclear Magnetic Resonance (NMR) :

- ^1H NMR shows characteristic signals for the ethyl ester group (quartet and triplet), the allyl group (multiplets for vinyl protons), and the indole aromatic protons.

- ^13C NMR confirms the presence of ester carbonyl (~160–170 ppm) and allyl carbons.

-

- Molecular ion peak corresponds to the expected molecular weight of the compound.

X-ray Crystallography (where applicable):

Research Findings and Optimization

- The acyl chloride intermediate method remains the most straightforward and high-yielding approach for preparing ethyl indole-2-carboxylates.

- N-Allylation efficiency depends on the base and solvent choice; potassium carbonate in DMF is effective.

- Reaction temperature and time must be optimized to minimize side reactions such as over-alkylation or polymerization.

- Hemetsberger–Knittel synthesis offers a versatile route for diverse substitution patterns but involves more steps and harsher conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-allyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can introduce different functional groups into the indole ring, enhancing the compound’s versatility.

Scientific Research Applications

Ethyl 1-allyl-1H-indole-2-carboxylate is a chemical compound derived from indole-2-carboxylic acid, which has various applications in scientific research, particularly in the synthesis of complex organic molecules and pharmaceutical research .

Synthesis and Alkylation

Synthesis of Indole-2-Carboxylic Acid A method for synthesizing indole-2-carboxylic acid involves using nitrotoluene and diethyl oxalate as raw materials. The process includes a condensation reaction followed by reduction with hydrazine hydrate under the catalysis of an iron catalyst . This method is noted for its mild reaction conditions, ease of handling, high chemical yield, and suitability for industrial production .

Specifically, the process involves reacting ortho nitro toluene with oxalic acid diethyl ester in a solvent, such as 18% alcohol sodium alcohol solution, at 50-55°C for 16-18 hours. After the reaction, the solvent is removed via air distillation to obtain an intermediate product .

Alkylation Process Alkylation of the indole nitrogen in ethyl indol-2-carboxylate can be achieved using aqueous KOH in acetone . This method allows control over the reaction, yielding either alkylated esters or alkylated acids in the same process. For example, reacting ethyl indol-2-carboxylate with allyl bromide in the presence of aqueous KOH in acetone at 20°C for two hours results in this compound in excellent yields .

Applications in Organic Synthesis

Synthesis of Functionalized Indoles this compound is a key intermediate in synthesizing various functionalized indoles . By increasing the amount of aqueous KOH and refluxing for one hour, the corresponding alkylated carboxylic acid, 1-allyl-1H-indol-2-carboxylic acid, can be directly obtained without separating the alkylated ester .

Green Chemistry Applications Ionic liquids have been employed to enhance the synthesis of pyrrolo-fused pyrrolo[1,2-a] indole derivatives using N-allyl-indole-2-carbaldehyde . These methods often provide economic and environmentally friendly routes for chemical synthesis .

Pharmaceutical Research

HIV-1 Integrase Inhibitors Indole-2-carboxylic acid derivatives, including this compound, have demonstrated potential as inhibitors of HIV-1 integrase . These compounds can effectively inhibit the strand transfer of HIV-1 integrase by chelating magnesium ions within the enzyme's active site . Structural modifications, such as introducing a long branch on the C3 position of the indole core, can enhance the interaction with hydrophobic cavities near the active site, thereby improving the integrase inhibitory effect .

Data Table: Synthesis of Alkylated Indoles

| Reactant | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| Ethyl indol-2-carboxylate | Allyl bromide, aq. KOH, Acetone, 20°C, 2 hours | This compound | Excellent |

| This compound | Increased aq. KOH, Reflux 1 hour | 1-allyl-1H-indol-2-carboxylic acid | High |

Mechanism of Action

The mechanism of action of ethyl 1-allyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . For instance, it may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 1-allyl-1H-indole-2-carboxylate belongs to a family of 1-substituted indole-2-carboxylates. Below is a comparative analysis of its structural, synthetic, and functional attributes relative to key analogues (Table 1).

Key Observations:

Substituent Effects on Physical Properties: The allyl and benzyl derivatives are synthesized in comparable yields (>90%), but their physical states differ significantly (oil vs. solid), likely due to the benzyl group’s aromatic bulk enhancing crystallinity .

Synthetic Flexibility :

- Allyl and benzyl groups are introduced via straightforward alkylation, whereas phenylsulfonyl and 4-benzyloxy substituents may require specialized reagents (e.g., sulfonating agents or ether-forming conditions) .

Spectroscopic Trends: Allyl protons in this compound exhibit distinct splitting patterns (δ 4.81–6.07 ppm), absent in non-olefinic analogues. Benzyl-substituted compounds show characteristic aromatic singlet peaks (e.g., δ 5.23 ppm for CH₂) .

Safety Considerations :

- Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate is classified with acute toxicity (H302) and respiratory irritation (H335) , necessitating careful handling . Data for other analogues remain unreported.

Biological Activity

Ethyl 1-allyl-1H-indole-2-carboxylate is a compound belonging to the indole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into informative tables.

Overview of Indole Derivatives

Indoles are a class of heterocyclic compounds that exhibit a variety of biological activities, including:

- Antimicrobial

- Antitumor

- Anti-inflammatory

- Antiviral

- Antidiabetic

The structural framework of indoles allows for interactions with various biological targets, making them significant in drug discovery and development.

Synthesis of this compound

The synthesis typically involves the alkylation of ethyl indole-2-carboxylate using allyl bromide in the presence of a base such as aqueous KOH. This method yields this compound efficiently:

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic |

|---|---|---|

| Staphylococcus aureus | 32 | Penicillin |

| Escherichia coli | 64 | Ampicillin |

| Pseudomonas aeruginosa | 128 | Ciprofloxacin |

Antitumor Activity

Research has demonstrated that this compound exhibits anticancer effects by inducing apoptosis in cancer cell lines. In vitro studies on human cancer cell lines have shown that this compound can significantly reduce cell viability.

Case Study: Apoptosis Induction

In a study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in:

- Cell Viability Reduction : Decreased by approximately 50% at a concentration of 50 µM after 48 hours.

- Apoptosis Markers : Increased levels of caspase activity were observed, indicating activation of apoptotic pathways.

Anti-inflammatory Effects

This compound has been noted for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 250 | 80 |

| IL-6 | 300 | 100 |

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:

- Enzyme Inhibition : This compound may inhibit specific kinases involved in cell proliferation.

- Receptor Modulation : It can act as an antagonist at certain receptor sites, influencing cellular signaling pathways.

- Oxidative Stress Reduction : The compound exhibits antioxidant properties, which may contribute to its protective effects against cellular damage.

Q & A

Q. What are the standard synthetic routes for Ethyl 1-allyl-1H-indole-2-carboxylate?

The compound is typically synthesized via esterification or alkylation of indole-2-carboxylic acid derivatives. A common method involves reacting indole-2-carboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride intermediate, followed by treatment with ethanol to yield the ethyl ester. For allylation, a Friedel-Crafts alkylation or nucleophilic substitution may be employed using allyl halides in the presence of a base (e.g., NaH) . Advanced routes may involve anhydrous conditions and catalysts like AlCl₃ for regioselective substitution .

Q. What safety protocols are critical when handling this compound?

Researchers must use closed systems or local exhaust ventilation to minimize inhalation exposure. Personal protective equipment (PPE) should include nitrile gloves, safety goggles, and lab coats. Emergency measures, such as eyewash stations and safety showers, must be accessible. Waste should be segregated and disposed of via certified hazardous waste handlers to prevent environmental contamination .

Q. How can hydrolysis of the ethyl ester group be optimized to obtain 1-allyl-1H-indole-2-carboxylic acid?

Hydrolysis is achieved using aqueous LiOH·H₂O in tetrahydrofuran (THF) at room temperature. After 3 hours, neutralization with 2 N HCl precipitates the carboxylic acid, which is purified via extraction with ethyl acetate and recrystallization from methanol. Monitoring reaction progress by TLC ensures complete conversion .

Advanced Research Questions

Q. How can crystallographic data resolve molecular packing and intermolecular interactions?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths, angles, and torsion angles. For this compound, hydrogen-bonded dimers and herringbone packing along the b-axis are observed. Planarity (r.m.s.d. ≈ 0.028 Å) and absence of π–π interactions highlight steric effects from the allyl group . SHELX software is robust for high-resolution data but may require complementary tools (e.g., OLEX2) for twinned crystals .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

Discrepancies between NMR, MS, and XRD data often arise from dynamic effects or polymorphism. For example, allyl group rotation in solution may broaden NMR signals, while solid-state XRD provides static conformations. Cross-validating with high-resolution mass spectrometry (HR-MS) and computational models (DFT) resolves ambiguities .

Q. How can reaction conditions be optimized for regioselective derivatization at the indole C3 position?

Acylation at C3 requires AlCl₃ as a Lewis catalyst in anhydrous 1,2-dichloroethane. Refluxing under argon with acyl chlorides (e.g., acetyl chloride) for 2–3 hours yields 3-acyl derivatives. Triethylsilane (Et₃SiH) can reduce intermediates to alkylated products. Purity is ensured via flash chromatography (0–40% EtOAc/hexane) .

Q. What methodological considerations are vital for scaling up synthesis without compromising yield?

Scaling requires controlled addition of reagents to manage exothermic reactions (e.g., SOCl₂ treatment). Solvent evaporation under reduced pressure and recrystallization from methanol maintain product integrity. Process analytical technology (PAT), such as in-situ FTIR, monitors reaction kinetics and intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.